
Ceftriaxon
Übersicht
Beschreibung
Ceftriaxone is a broad-spectrum third-generation cephalosporin antibiotic. It has a very long half-life compared to other cephalosporins and is high penetrable into the meninges, eyes, and inner ear. Ceftriaxone has broader and stronger gram-negative coverage then first or second-generation cephalosporins, but worse activity against methicillin-susceptible S.aureus. Ceftriaxone is a commonly used antimicrobial due to its good activity against multi-drug resistant Enterobacteriaceae, its relatively safe adverse effect profile, and its long half-life which allows for the convenience of daily or twice-daily dosing.
Ceftriaxone is a third generation cephalosporin antibiotic which has been associated with development of biliary sludge and biliary colic when given parenterally and in high doses. Ceftriaxone is also associated with rare instances of immunoallergic, usually cholestatic hepatitis similar to the injury associated with other cephalosporins.
Ceftriaxone is a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftriaxone binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftriaxone is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftriaxone also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS).
A broad-spectrum cephalosporin antibiotic and cefotaxime derivative with a very long half-life and high penetrability to meninges, eyes and inner ears.
Wissenschaftliche Forschungsanwendungen
Behandlung von Blutstrominfektionen
Ceftriaxon ist eine potenzielle Alternative zur Behandlung von Blutstrominfektionen, die durch Methicillin-empfindlichen Staphylococcus aureus (MSSA) in Akut- und ambulanten parenteralen Antibiotika-Therapien (OPAT) verursacht werden . Es wurde auf seine Wirksamkeit und Sicherheit bei der Behandlung dieser Infektionen untersucht .
Empirische Therapie bei bakteriellen Infektionen
This compound wird als empirische Therapie bei bakteriellen Infektionen im Zusammenhang mit der Gemeinschaft und dem Gesundheitswesen mit hoher Mortalität eingesetzt. Es ist besonders nützlich angesichts der anhaltenden Entwicklung resistenter Stämme und der Bedrohung durch multiresistente Organismen .
Behandlung von Harnwegsinfektionen
This compound hat sich als sehr effektiv bei der Behandlung sowohl von unklaren als auch von unkomplizierten Harnwegsinfektionen erwiesen .
Behandlung von Infektionen der unteren Atemwege
This compound wird auch zur Behandlung von Infektionen der unteren Atemwege, Knochen-, Haut-, Weichteil- und Gelenkinfektionen eingesetzt .
Prävention von postoperativen Infektionen
This compound wurde effektiv eingesetzt, um sowohl lokale als auch entfernte postoperative Infektionen zu verhindern. Es hat sich in bestimmten Fällen als effektiver als andere Antibiotika erwiesen, z. B. zur Verhinderung von Komplikationen nach einem Kaiserschnitt .
Behandlung von intraabdominalen Infektionen
This compound wurde zur Behandlung von komplizierten intraabdominalen Infektionen eingesetzt . Seine einmal tägliche Verabreichung aufgrund seiner langen Eliminationshalbwertszeit bietet einen überlegenen Vorteil sowohl im Krankenhaus als auch im ambulanten Umfeld als parenterales Mittel .
Wirkmechanismus
Target of Action
Ceftriaxone, a broad-spectrum third-generation cephalosporin antibiotic , primarily targets the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane . These proteins play a crucial role in the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall biosynthesis .
Mode of Action
Ceftriaxone inhibits the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases, which are involved in cell-wall synthesis and cell division . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This leads to the formation of defective cell walls and eventually results in bacterial cell lysis and death .
Biochemical Pathways
Ceftriaxone disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall. By inhibiting the enzymes involved in the final stages of peptidoglycan synthesis, it prevents the formation of a complete and functional cell wall . This disruption in the biochemical pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure changes, which can lead to cell lysis .
Pharmacokinetics
Ceftriaxone has a very long half-life compared to other cephalosporins, which allows for once-daily dosing . It is highly penetrable into various body tissues, including the meninges, eyes, and inner ear . After administration, ceftriaxone rapidly diffuses into the body with a distribution half-life of about 14 minutes . It is eliminated by both renal and biliary routes . The elimination half-life of ceftriaxone is 6.4 hours in patients with normal renal function and 21.4 hours in patients with renal failure .
Result of Action
The primary result of ceftriaxone’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, ceftriaxone causes the bacteria to become more susceptible to environmental pressures, leading to cell lysis and death . This results in the clearance of the bacterial infection.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ceftriaxone. For instance, early exposure to ceftriaxone can potentially cause health risks . Moreover, the presence of antibiotic residues in the environment can lead to the ingestion of ceftriaxone, which may affect its action . Furthermore, the efficacy of ceftriaxone can be influenced by the patient’s age and renal function .
Safety and Hazards
Ceftriaxone is generally well tolerated; adverse events can include diarrhea, nausea, abdominal pain, dyspepsia, headache, and rash. Rare but potentially severe adverse events include Clostridium difficile-associated diarrhea, hypersensitivity reactions, angioedema, anaphylaxis and Stevens Johnson syndrome/toxic epidermal necrolysis .
Zukünftige Richtungen
Ceftriaxone is used in a variety of treatments including acute otitis media, bone and joint infections, endocarditis, and others. It is also used for prophylaxis of sexually transmitted diseases (STDs) such as gonorrhea after sexual assault . Future research may focus on improving the diagnosis of resistant infections which could allow for focused contact-tracing efforts that could identify additional infections and mitigate the spread of resistant infections .
Biochemische Analyse
Biochemical Properties
Ceftriaxone plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. These PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall . By inhibiting these enzymes, ceftriaxone disrupts cell wall synthesis, leading to bacterial cell lysis and death. Ceftriaxone interacts with various PBPs, including carboxypeptidases, endopeptidases, and transpeptidases .
Cellular Effects
Ceftriaxone exerts significant effects on various types of cells and cellular processes. In bacterial cells, ceftriaxone disrupts cell wall synthesis, leading to cell lysis and death . This disruption affects cell signaling pathways and gene expression related to cell wall synthesis and maintenance. In mammalian cells, ceftriaxone can influence cellular metabolism and immune responses. For instance, it has been observed to modulate the expression of certain cytokines and inflammatory mediators .
Molecular Mechanism
The molecular mechanism of ceftriaxone involves its binding to penicillin-binding proteins (PBPs) in the bacterial cell membrane. By binding to these proteins, ceftriaxone inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . This inhibition leads to the accumulation of peptidoglycan precursors, weakening the cell wall and causing bacterial cell death. Additionally, ceftriaxone has been shown to have activity against beta-lactamase-producing bacteria, making it effective against resistant strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ceftriaxone can change over time. Ceftriaxone is known for its stability and long half-life, which allows it to maintain therapeutic concentrations for extended periods . Over time, ceftriaxone can degrade, especially when exposed to light and heat. Long-term studies have shown that ceftriaxone can have sustained antibacterial activity, but its efficacy may decrease with prolonged storage . In in vitro and in vivo studies, ceftriaxone has demonstrated long-term effects on bacterial populations, including the development of resistance in some cases .
Dosage Effects in Animal Models
The effects of ceftriaxone vary with different dosages in animal models. At therapeutic doses, ceftriaxone effectively treats bacterial infections without causing significant adverse effects . At higher doses, ceftriaxone can cause toxic effects, including nephrotoxicity and hepatotoxicity . Animal studies have shown that ceftriaxone’s efficacy is dose-dependent, with higher doses leading to more rapid bacterial clearance but also increasing the risk of toxicity . Threshold effects have been observed, where doses below a certain level are ineffective, while doses above this threshold achieve therapeutic outcomes .
Metabolic Pathways
Ceftriaxone is primarily eliminated through renal and biliary routes . It is not extensively metabolized, and a significant portion of the administered dose is excreted unchanged in the urine . Ceftriaxone’s elimination involves glomerular filtration and active tubular secretion in the kidneys. Additionally, ceftriaxone is secreted into the bile, contributing to its elimination through the feces . The involvement of these metabolic pathways ensures that ceftriaxone maintains therapeutic concentrations in the body for an extended period .
Transport and Distribution
Ceftriaxone is widely distributed in body fluids and tissues after administration . It binds reversibly to albumin, with the level of binding decreasing as ceftriaxone plasma concentrations increase . Ceftriaxone’s volume of distribution ranges from 5.8 to 15.5 liters in healthy individuals . It penetrates well into various tissues, including the cerebrospinal fluid, making it effective for treating central nervous system infections . The transport and distribution of ceftriaxone are influenced by its binding to plasma proteins and its ability to cross biological barriers .
Subcellular Localization
Ceftriaxone’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . By targeting penicillin-binding proteins in the bacterial cell membrane, ceftriaxone disrupts cell wall synthesis and leads to bacterial cell death . In mammalian cells, ceftriaxone does not have a specific subcellular localization, as its primary action is on bacterial cells. Its presence in various tissues and fluids ensures its effectiveness against infections in different parts of the body .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceftriaxone involves the conversion of 7-aminocephalosporanic acid (7-ACA) to Ceftriaxone through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Sodium carbonate", "Sodium hydroxide", "Chloroacetic acid", "Sodium borohydride", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Tetramethylguanidine", "Triethylamine", "Sodium methoxide", "Methanol", "Acetic anhydride", "Acetone", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", " | |
| Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. | |
CAS-Nummer |
73384-59-5 |
Molekularformel |
C18H18N8O7S3 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/t9-,15-/m1/s1 |
InChI-Schlüssel |
VAAUVRVFOQPIGI-RFAUZJTJSA-N |
Isomerische SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Kanonische SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
melting_point |
>155 °C |
| 73384-59-5 74578-69-1 |
|
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
104376-79-6 (di-hydrochloride salt) 74578-69-1 (di-hydrochloride salt, hemiheptahydrate) |
Löslichkeit |
1.05e-01 g/L |
Synonyme |
Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ceftriaxone?
A1: Ceftriaxone is a beta-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. [, , , , ] It specifically binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. [, ] This disruption of the cell wall integrity leads to bacterial cell death.
Q2: How does Ceftriaxone's interaction with PBPs differ in resistant strains?
A2: Resistance to Ceftriaxone often arises from mutations in the genes encoding PBPs, particularly the penA gene in Neisseria gonorrhoeae. [, , ] These mutations can alter the PBP active site, reducing Ceftriaxone's binding affinity and hindering its ability to inhibit cell wall synthesis. [, ]
Q3: Does Ceftriaxone directly affect the inflammatory response during infections?
A3: While Ceftriaxone's primary target is bacterial cell wall synthesis, studies show it can indirectly influence the inflammatory response. In a rabbit model of Streptococcus pneumoniae meningitis, Ceftriaxone treatment led to higher levels of inflammatory markers like LTA, TA, and TNF in the cerebrospinal fluid compared to quinupristin/dalfopristin. []
Q4: What is the molecular formula and weight of Ceftriaxone?
A4: Ceftriaxone has a molecular formula of C18H18N8O7S3 and a molecular weight of 554.58 g/mol. []
Q5: How stable is Ceftriaxone in solution, and what factors can affect its stability?
A5: Ceftriaxone stability in solution can be affected by factors like pH, temperature, and the presence of other chemicals. [, ] Using a mixed solvent system, such as water for injection and methanol, during the refining process can improve Ceftriaxone sodium stability compared to a single hydrosolvent system. []
Q6: Does Ceftriaxone exhibit any catalytic properties?
A6: Ceftriaxone's primary mode of action is not catalytic. It acts as an inhibitor of PBPs rather than catalyzing a specific chemical reaction. [, , , , ]
Q7: Which structural modifications of Ceftriaxone can lead to changes in its activity?
A7: Research indicates that even minor alterations in the Ceftriaxone structure, especially around the active site, can significantly impact its activity. For example, the A311V, T316P, and T483S mutations in the penA gene of N. gonorrhoeae were found to contribute to high-level ceftriaxone resistance. []
Q8: What formulation strategies are being explored to enhance Ceftriaxone's stability or delivery?
A8: One approach to enhance stability and potentially target delivery involves encapsulating Ceftriaxone in microparticles using polymers like chitosan. [] This method showed promising results in improving drug release profiles and could lead to more effective treatments.
Q9: How does renal function influence Ceftriaxone's pharmacokinetics?
A9: Ceftriaxone elimination is primarily renal. [, ] Studies have shown that patients with impaired renal function exhibit slower clearance and prolonged half-life of Ceftriaxone, necessitating dose adjustments. [, , ]
Q10: What are the typical administration routes for Ceftriaxone, and how do they affect its pharmacokinetic profile?
A10: Ceftriaxone is commonly administered intravenously or intramuscularly. [, , , , , ] Oral administration is not preferred due to its poor absorption from the gastrointestinal tract. [, ] The route of administration can affect the drug's absorption rate and distribution within the body.
Q11: What is the significance of cerebrospinal fluid (CSF) penetration for Ceftriaxone's efficacy in treating meningitis?
A11: Ceftriaxone demonstrates good penetration into the CSF, which is crucial for its effectiveness in treating meningitis. [, , ] Achieving adequate drug concentrations in the CSF is essential to effectively eradicate bacteria causing the infection.
Q12: What in vitro methods are used to assess Ceftriaxone's activity against bacteria?
A12: Common in vitro methods include determining the minimum inhibitory concentration (MIC) using techniques like agar dilution and Etest. [, ] These methods provide valuable insights into the drug's potency against various bacterial strains.
Q13: Have any animal models been used to study Ceftriaxone's efficacy in treating specific infections?
A13: Yes, animal models, including rats and rabbits, have been used to study Ceftriaxone's effectiveness against infections like meningitis and pneumonia. [, ] These models help researchers understand the drug's behavior in a living organism and its potential for clinical use.
Q14: What are the primary mechanisms of resistance to Ceftriaxone in bacteria?
A14: The most prevalent resistance mechanism involves alterations in PBPs, reducing Ceftriaxone's binding affinity. [, ] Another mechanism is the production of beta-lactamases, enzymes that can break down Ceftriaxone and other beta-lactam antibiotics. [, , ]
Q15: Is there evidence of cross-resistance between Ceftriaxone and other antibiotics?
A15: Yes, cross-resistance can occur between Ceftriaxone and other beta-lactam antibiotics, particularly those that target similar PBPs. [, , , ] The emergence of multidrug-resistant strains, especially those showing reduced susceptibility to ceftriaxone, highlights the urgent need for alternative treatment options. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


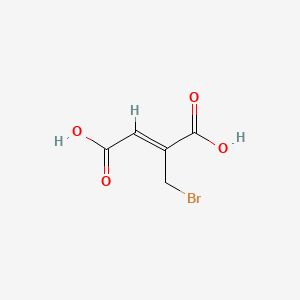
![Cobalt(3+);3-[(5Z,10Z,15Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid](/img/structure/B1232157.png)


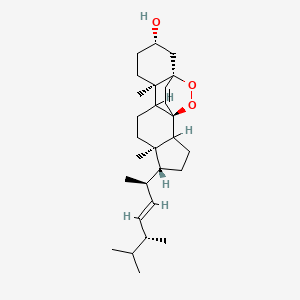
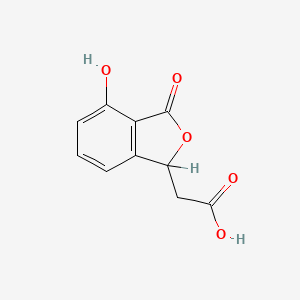

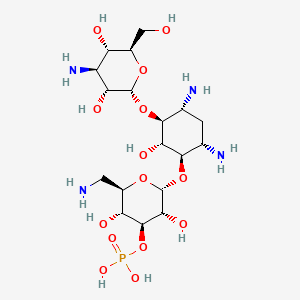

![4-{[{(2E)-2-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B1232173.png)
![(1R,9S,10R)-17-(cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1232175.png)
![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine;hydrobromide](/img/structure/B1232176.png)
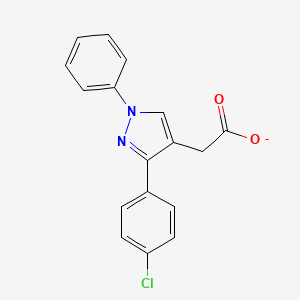
![2-acetamido-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B1232179.png)
